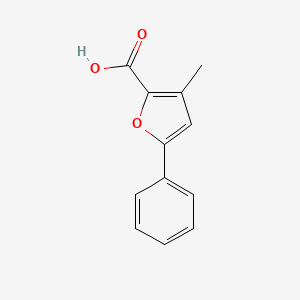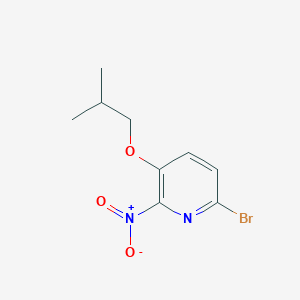
Allyl 4-(2,2,2-trifluoroethoxy)phenyl ether
Vue d'ensemble
Description
Allyl 4-(2,2,2-trifluoroethoxy)phenyl ether is an organic compound characterized by the presence of an allyl group attached to a phenyl ring, which is further substituted with a 2,2,2-trifluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allyl 4-(2,2,2-trifluoroethoxy)phenyl ether typically involves the reaction of allyl alcohol with 4-(2,2,2-trifluoroethoxy)phenol. The reaction is carried out in the presence of a catalyst, such as zeolite, and under controlled temperature conditions (250-300°C) to ensure high yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts. The use of hydroquinone as a stabilizer during the reaction can also enhance the yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the allyl group to a saturated alkyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, and mild temperatures.
Substitution: Halides, amines, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Allyl 4-(2,2,2-trifluoroethoxy)phenyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of allyl 4-(2,2,2-trifluoroethoxy)phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the trifluoroethoxy group enhances its lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
Allyl phenyl ether: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a boronic acid group instead of an allyl group, used in different applications such as organic synthesis and pharmaceuticals.
Uniqueness: Allyl 4-(2,2,2-trifluoroethoxy)phenyl ether is unique due to the combination of the allyl and trifluoroethoxy groups, which impart distinct chemical properties, such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-prop-2-enoxy-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-7-15-9-3-5-10(6-4-9)16-8-11(12,13)14/h2-6H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFIUTLNTASZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid](/img/structure/B8168539.png)



